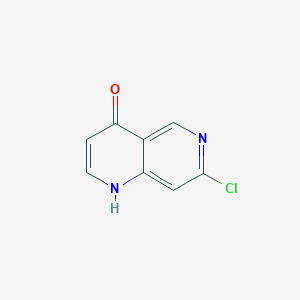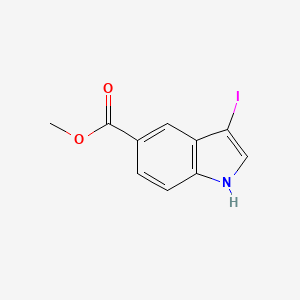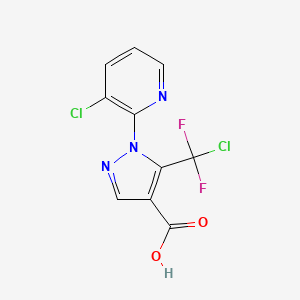![molecular formula C9H16ClNO B1463645 4-[(2-Propynyloxy)methyl]piperidine hydrochloride CAS No. 1185300-91-7](/img/structure/B1463645.png)
4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Vue d'ensemble
Description
“4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C9H16ClNO . It has a molecular weight of 189.68244 .
Molecular Structure Analysis
The InChI code for “4-[(2-Propynyloxy)methyl]piperidine hydrochloride” is 1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Neuroleptic and Analgesic Activities
Some derivatives of piperidine, such as those with a p-fluorobutyrophenone chain on nitrogen, have been synthesized and evaluated for their ability to interact simultaneously with opioid and dopamine receptors. These compounds, including propionyloxy derivatives, have shown a good combination of analgesic and neuroleptic activities, indicating their potential in pain management and neuroleptic treatments. The beta-configuration of these compounds, particularly with a 3-methyl substituent on the piperidine ring, was more active not only for analgesic but also for neuroleptic activity, highlighting the stereochemical importance in their pharmacological effects (Iorio, Reymer, & Frigeni, 1987).
Metabolic Studies
The compound "3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride" has shown to reduce food intake and weight gain in obese rats when administered chronically. This suggests its potential in the study of obesity and metabolic disorders by impacting free fatty acid concentrations in obese rats treated for an extended period (Massicot, Steiner, & Godfroid, 1985).
Synthesis of Novel Compounds
The synthesis and biological evaluation of derivatives of 4-hydroxy-piperidine and 4-N-methyl piperazine as anti-inflammatory agents have been explored. These compounds were tested for their antioxidant activity and their ability to interact with stable free radicals, as well as for their anti-inflammatory effects using the carrageenin-induced mice paw edema model. Both anti-inflammatory and antioxidant activities depended on structural characteristics of the synthesized compounds, indicating their potential therapeutic benefits in inflammation and oxidative stress-related conditions (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-(prop-2-ynoxymethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLIHIBEOPEGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Propynyloxy)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1463573.png)
![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chloroacetamide](/img/structure/B1463576.png)
![N-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1463578.png)


![2-chloro-N-[phenyl(1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B1463582.png)

